molecular formula C12H11NO2 B13630127 2-(3,5-Dimethyl-4-isoxazolyl)benzaldehyde CAS No. 223575-75-5

2-(3,5-Dimethyl-4-isoxazolyl)benzaldehyde

Cat. No.: B13630127
CAS No.: 223575-75-5
M. Wt: 201.22 g/mol
InChI Key: JWDVUSJNIGJSCL-UHFFFAOYSA-N
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Description

2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde typically involves the reaction of 2-aminophenol with substituted aryl aldehydes in the presence of a catalyst. For instance, a Cu2O catalyst can be used in dimethyl sulfoxide (DMSO) at room temperature for 2-5 hours to obtain a high yield of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of different substituents on the benzaldehyde ring.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Commonly uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Often employs electrophilic aromatic substitution reactions using reagents like halogens or nitrating agents.

Major Products

    Oxidation: Produces 2-(dimethyl-1,2-oxazol-4-yl)benzoic acid.

    Reduction: Yields 2-(dimethyl-1,2-oxazol-4-yl)benzyl alcohol.

    Substitution: Results in various substituted benzaldehyde derivatives.

Scientific Research Applications

2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethyl-1,2-oxazol-4-yl)methoxybenzaldehyde
  • 3-(dimethyl-1,2-oxazol-4-yl)methoxybenzonitrile

Uniqueness

2-(dimethyl-1,2-oxazol-4-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications in research and industry.

Properties

CAS No.

223575-75-5

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)benzaldehyde

InChI

InChI=1S/C12H11NO2/c1-8-12(9(2)15-13-8)11-6-4-3-5-10(11)7-14/h3-7H,1-2H3

InChI Key

JWDVUSJNIGJSCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=CC=C2C=O

Origin of Product

United States

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